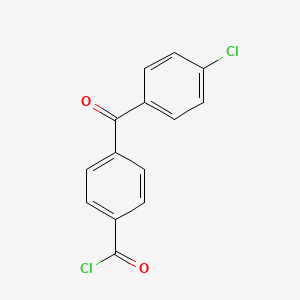
4-(4-Chlorobenzoyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorobenzoyl)benzoyl chloride is an organic compound with the molecular formula C14H8Cl2O2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 4-chlorobenzoyl group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(4-Chlorobenzoyl)benzoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzoyl chloride with benzoyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, this compound is produced by the chlorination of benzoyl chloride followed by a Friedel-Crafts acylation reaction. This process involves the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atoms, followed by the acylation step using aluminum chloride as a catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorobenzoyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: It reacts with water to produce 4-chlorobenzoic acid and benzoic acid.
Friedel-Crafts Acylation: It can undergo acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Catalysts: Aluminum chloride (AlCl3)
Chlorinating Agents: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5)
Solvents: Anhydrous conditions, often using solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3)
Major Products Formed
Amides: Formed from reactions with amines
Esters: Formed from reactions with alcohols
Ketones: Formed from Friedel-Crafts acylation reactions
Applications De Recherche Scientifique
4-(4-Chlorobenzoyl)benzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and as a reagent in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the production of dyes, perfumes, and resins.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorobenzoyl)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Chloride: A simpler acyl chloride with similar reactivity but lacks the additional chlorine substituent.
4-Chlorobenzoyl Chloride: Similar structure but with only one benzoyl group.
4-Chlorobenzyl Chloride: Contains a benzyl group instead of a benzoyl group.
Uniqueness
4-(4-Chlorobenzoyl)benzoyl chloride is unique due to the presence of two benzoyl groups, one of which is substituted with a chlorine atom. This structural feature imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Propriétés
Numéro CAS |
81928-54-3 |
|---|---|
Formule moléculaire |
C14H8Cl2O2 |
Poids moléculaire |
279.1 g/mol |
Nom IUPAC |
4-(4-chlorobenzoyl)benzoyl chloride |
InChI |
InChI=1S/C14H8Cl2O2/c15-12-7-5-10(6-8-12)13(17)9-1-3-11(4-2-9)14(16)18/h1-8H |
Clé InChI |
DUXJMJIEXYFFFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


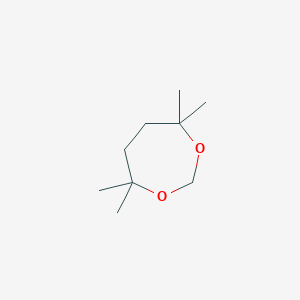
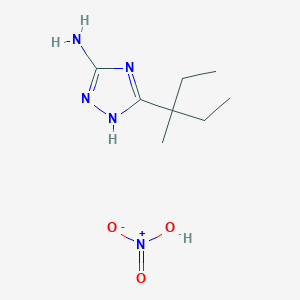
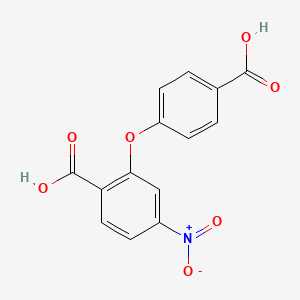
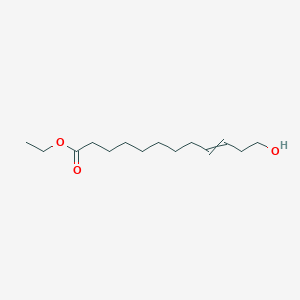
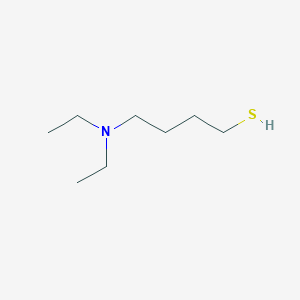
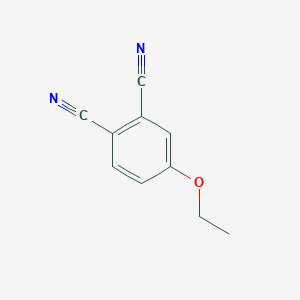

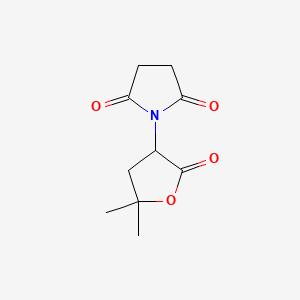

![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate](/img/structure/B14431657.png)


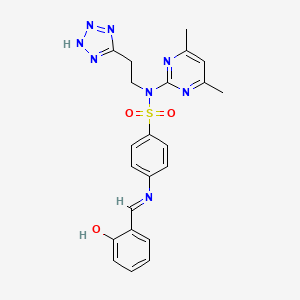
![2-{[(Prop-2-en-1-yl)oxy]imino}propanoic acid](/img/structure/B14431675.png)
